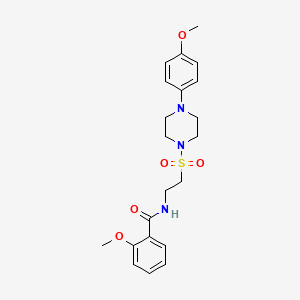

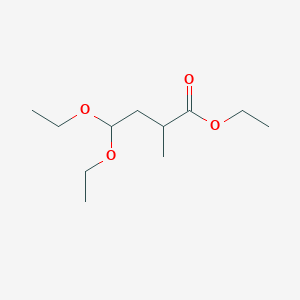

2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

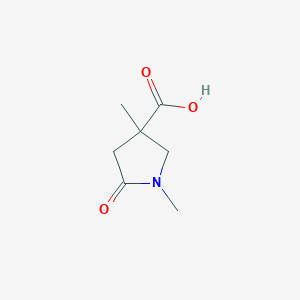

2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a sulfonyl-ethyl linkage. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is a crucial enzyme involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition. The α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound acts as an inhibitor of AChE , thereby increasing central cholinergic neurotransmission . This is particularly relevant in the context of Alzheimer’s disease, where a reduction in acetylcholine levels is a significant pathological feature . Additionally, the compound shows affinity towards α1-ARs , indicating its potential role in modulating the functions of these receptors .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. This can potentially ameliorate the cognitive deficits observed in conditions like Alzheimer’s disease . The interaction with α1-ARs can influence various physiological processes, including the contraction of smooth muscles .

Pharmacokinetics

The compound has been found to possess adequate pharmacokinetic properties, as supported by in silico studies . .

Result of Action

In vivo studies have shown that the compound can ameliorate alterations induced by neurotoxic agents on behavioural and neurochemical indices . It has been observed to improve short-term memory and anxiety levels in animal models . Furthermore, it can attenuate neurotoxic effects, prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of neurotoxic agents in the environment can impact the compound’s effectiveness . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves the coupling of the sulfonyl-ethyl intermediate with 2-methoxybenzamide under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

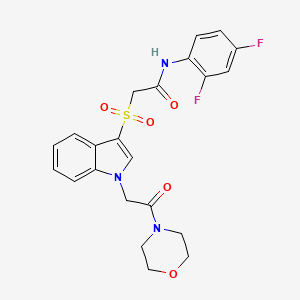

para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects, known for its ability to inhibit the reuptake and induce the release of monoamine neurotransmitters.

Trifluoromethylphenylpiperazine (TFMPP): Another piperazine derivative that acts as a nonselective serotonin receptor agonist.

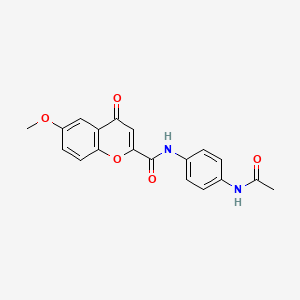

1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group, known for its unique structural properties.

Uniqueness

2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its combination of a methoxyphenyl group and a sulfonyl-ethyl linkage, which imparts unique chemical and pharmacological properties. Its ability to modulate multiple neurotransmitter systems and receptor activities makes it a compound of interest for further research and potential therapeutic applications.

Properties

IUPAC Name |

2-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c1-28-18-9-7-17(8-10-18)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTRJUPGMBTWHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

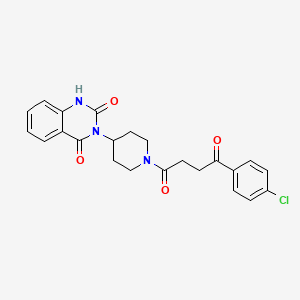

![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)

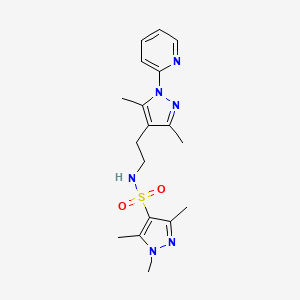

![4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2794830.png)

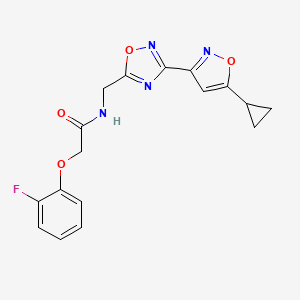

![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794835.png)

![Benzyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2794843.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794846.png)